Oxidation State Differentiation: Sulfide vs. Sulfoxide in Rabeprazole Impurity Profiling
CAS 103312-62-5 is the thioether (sulfide) precursor/analog of the process impurity 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole (CAS 168167-42-8). The parent drug Rabeprazole and its specified impurities are sulfoxides. In HPLC analyses of rabeprazole sodium bulk drug, the sulfide impurity at reduced oxidation state is a distinct marker of incomplete oxidation during synthesis, detected at levels ranging from 0.05% to 0.8% [1]. This sulfide is chromatographically resolved from its sulfoxide counterpart, ensuring that a standard of CAS 103312-62-5 is mandatory for accurate quantification in redox-specific impurity methods [2].
| Evidence Dimension | Oxidation state and its analytical impact |
|---|---|
| Target Compound Data | Sulfide (thioether), oxidation state 0 at sulfur; MW 289.78 g/mol |
| Comparator Or Baseline | CAS 168167-42-8 (Sulfoxide analog); MW 305.78 g/mol |
| Quantified Difference | Mass difference of 16 amu; distinct retention time in reversed-phase HPLC |
| Conditions | Reversed-phase HPLC analysis of rabeprazole sodium bulk drug substance |
Why This Matters
Procurement of the wrong oxidation state analog (sulfoxide instead of sulfide) will lead to false negative or inaccurate quantification of this critical process impurity.
- [1] Pingili, R.R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Pharmazie, 60(11), 814-818. PMID: 16320941. View Source
- [2] Reddy, G.M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. J Pharm Biomed Anal, 43(4), 1262-1269. DOI: 10.1016/j.jpba.2006.10.017. View Source
